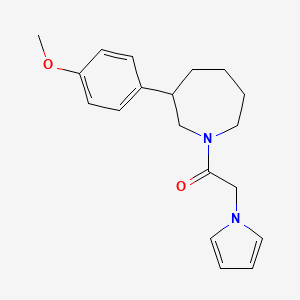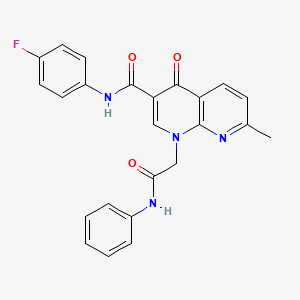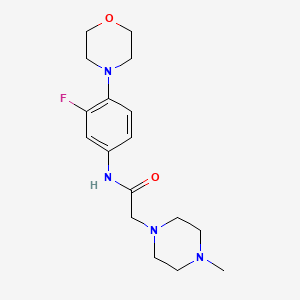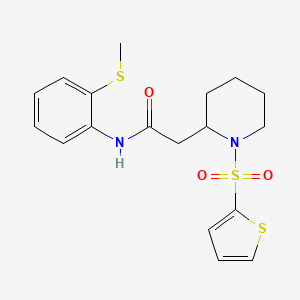![molecular formula C21H26N4O3S B2813445 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 1251708-74-3](/img/structure/B2813445.png)
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-e][1,2,4]thiadiazin ring system, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the pyrido[2,3-e][1,2,4]thiadiazin ring might undergo reactions typical of other heterocyclic compounds .科学的研究の応用
Anticancer Research
A study conducted by Gomha et al. (2017) focused on the synthesis of novel thiadiazoles bearing pyrido[2,3-d]pyrimidinone moiety, which were evaluated for their antitumor activity against MCF-7 cell line. Some compounds exhibited significant anticancer potential, suggesting the relevance of thiadiazole derivatives in cancer research Gomha et al., 2017.
Antimicrobial Applications
Research by Zaki et al. (2017) involved the synthesis of pyrido[2,3-d]pyrimidinones and their derivatives, demonstrating adequate inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. This study showcases the potential use of these compounds as antimicrobial agents Zaki et al., 2017.
Development of Electrochromic Materials
A fascinating application in material science was explored by Ming et al. (2015), where thiadiazolo[3,4-c]pyridine was used to develop a donor-acceptor-type electrochromic polymer, PEPTE. This polymer demonstrated a low bandgap, favorable redox activity, stability, and fast switching times, indicating its potential in creating novel electrochromic devices Ming et al., 2015.
Fungicidal Activity
Xiajuan Zou et al. (2002) synthesized novel fungicidally active compounds based on pyridazinone-substituted 1,3,4-thiadiazoles and evaluated their effectiveness against wheat leaf rust. The study provided insights into the structure-activity relationship and confirmed the fungicidal properties of these compounds Zou et al., 2002.
将来の方向性
特性
IUPAC Name |
2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-8-10-18(11-9-16)25-15-23(14-20(26)24-13-4-3-6-17(24)2)29(27,28)19-7-5-12-22-21(19)25/h5,7-12,17H,3-4,6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMUGVOREKAQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)
![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)


![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)
![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)
![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2813377.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)
![tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2813383.png)
